REACTION_SMILES
|
[CH2:29]1[CH2:30][CH2:31][C:32]2=[N:37][CH2:36][CH2:35][CH2:34][N:33]2[CH2:38][CH2:39]1.[Cl:12][C:13]([C:14](=[O:15])[NH:16][c:17]1[c:18]2[cH:19][cH:20][n:21][cH:22][c:23]2[cH:24][cH:25][cH:26]1)([Cl:27])[Cl:28].[Cl:1][c:2]1[cH:3][c:4]([CH2:9][CH2:10][NH2:11])[cH:5][cH:6][c:7]1[Cl:8]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:9][CH2:10][NH:11][C:14](=[O:15])[NH:16][c:17]2[c:18]3[cH:19][cH:20][n:21][cH:22][c:23]3[cH:24][cH:25][cH:26]2)[cH:5][cH:6][c:7]1[Cl:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1cccc2cnccc12)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NCCc1ccc(Cl)c(Cl)c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NCCc1ccc(Cl)c(Cl)c1)Nc1cccc2cnccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |